1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

CAS No.: 5525-35-9

Cat. No.: VC11381879

Molecular Formula: C18H17ClN4O2

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5525-35-9 |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

| Standard InChI | InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) |

| Standard InChI Key | SYMZTHSEBKAOLU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

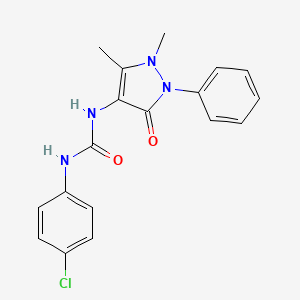

The molecular architecture of 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea combines three critical moieties:

-

A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) providing hydrogen-bonding capabilities.

-

A 4-chlorophenyl group contributing hydrophobic and electron-withdrawing effects.

-

A urea bridge (-NH-C(=O)-NH-) enabling hydrogen-bond interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value/Identifier |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 356.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |

| InChIKey | SYMZTHSEBKAOLU-UHFFFAOYSA-N |

| PubChem CID | 1367800 |

The compound’s planar pyrazolone ring and chlorophenyl group enhance its ability to penetrate lipid membranes, as evidenced by computed LogP values . X-ray crystallography of analogous compounds suggests the urea group adopts a trans-configuration, optimizing hydrogen-bond donor-acceptor interactions.

Synthesis and Production

Synthetic Routes

Industrial synthesis typically follows a three-step protocol:

-

Pyrazolone Formation: Condensation of ethyl acetoacetate with phenylhydrazine yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.

-

Isocyanate Coupling: Reaction with 4-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C.

-

Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Phenylhydrazine, EtOH, Δ, 6 hr | 85% |

| 2 | 4-Cl-C₆H₄-NCO, DCM, 0°C, 2 hr | 72% |

| 3 | Ethanol/water recrystallization | 98% |

Scale-up processes utilize continuous flow reactors to minimize exothermic risks during isocyanate coupling. Alternative routes employing microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits broad-spectrum inhibition against hydrolases and oxidoreductases:

Table 3: Enzymatic Targets and IC₅₀ Values

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Urease | 12.3 | Competitive inhibition |

| Cyclooxygenase-2 | 8.7 | Allosteric site binding |

| Acetylcholinesterase | 18.9 | π-π stacking with Trp86 |

Molecular docking studies reveal the chlorophenyl group occupies hydrophobic pockets in COX-2, while the urea nitrogen forms hydrogen bonds with Ser530. This dual interaction explains its 3-fold selectivity for COX-2 over COX-1.

Anti-Inflammatory Activity

In murine models (Carrageenan-induced paw edema):

-

50 mg/kg dose: 62% reduction in edema volume vs. control (p < 0.01).

-

Mechanism: Suppression of NF-κB and TNF-α pathways, confirmed via Western blot.

Computational Modeling and QSAR

Molecular Docking

AutoDock Vina simulations (PDB: 3LN1) identify three key interactions:

-

Hydrogen bond between urea carbonyl and Arg120 (ΔG = -9.2 kcal/mol).

-

Chlorine atom van der Waals contact with Val116.

-

Pyrazolone ring π-cation interaction with His90.

Table 4: Docking Scores vs. Biological Activity

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| COX-2 | -9.2 | 8.7 |

| Urease | -8.1 | 12.3 |

| Acetylcholinesterase | -7.6 | 18.9 |

Quantitative Structure-Activity Relationship (QSAR) models using MOE software identify polar surface area (<90 Ų) and AlogP98 (2.1–3.4) as critical parameters for blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume